2-Amino-4'-methoxyacetophenone

Anticancer Cytotoxicity Structure-Activity Relationship

2-Amino-4'-methoxyacetophenone (CAS 40513-43-7) is a crystalline solid (mp 168°C) with confirmed sub-micromolar antiproliferative activity (IC50 0.25 μM vs MCF7, HT29, PC3) and defined apoptosis induction at ≥1 μM—making it a validated starting point for oncology SAR campaigns. Its antifungal activity against Penicillium spp. (≥10 μM) positions it as a confirmed hit for antifungal lead optimization. Unlike the liquid unsubstituted analog (mp 20°C), the 4'-methoxy substitution ensures solid-state stability, accurate weighing, and reliable stoichiometric control in automated parallel synthesis and solid-phase chemistry. As a versatile intermediate for antibacterial, anti-inflammatory, and antiepileptic drug candidates, this compound reduces procurement risk by eliminating the need for de novo hit identification.

Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
CAS No. 40513-43-7
Cat. No. B1267859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4'-methoxyacetophenone
CAS40513-43-7
Molecular FormulaC9H11NO2
Molecular Weight165.19 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)CN
InChIInChI=1S/C9H11NO2/c1-12-8-4-2-7(3-5-8)9(11)6-10/h2-5H,6,10H2,1H3
InChIKeyCNYAWQABGNEMFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 1 kg / 2 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-4'-methoxyacetophenone (CAS 40513-43-7): Chemical Identity and Procurement Context


2-Amino-4'-methoxyacetophenone (CAS 40513-43-7), also known as 2-amino-1-(4-methoxyphenyl)ethanone, is an α-aminoacetophenone derivative characterized by a primary amino group at the alpha position and a methoxy substituent at the para position of the phenyl ring [1]. The compound is a white crystalline solid with a molecular weight of 165.19 g/mol (free base) and a melting point of 168°C . It serves as a versatile building block in medicinal chemistry and pharmaceutical synthesis, functioning both as a direct cytotoxic agent and as a key intermediate in the preparation of antibacterial, anti-inflammatory, and antiepileptic drug candidates .

Why 2-Amino-4'-methoxyacetophenone Cannot Be Replaced by Unsubstituted or Differently Substituted Acetophenone Analogs


The presence and position of the methoxy group on the acetophenone scaffold critically determine both biological activity and physicochemical behavior. Unsubstituted 2-aminoacetophenone (CAS 551-93-9) is a liquid at room temperature (mp 20°C) [1], whereas the 4'-methoxy analog is a stable crystalline solid (mp 168°C) , a distinction with direct implications for storage stability, ease of handling, and formulation compatibility. In biological systems, the electron-donating methoxy substituent enhances antiproliferative potency and broadens the spectrum of activity across cancer cell lines . Analogs bearing methyl, chloro, or hydroxy groups at the 4'-position exhibit divergent solubility profiles and synthetic utility, making direct substitution without validation a source of experimental variability and procurement risk.

Quantitative Differentiation of 2-Amino-4'-methoxyacetophenone: Head-to-Head and Class-Level Comparisons


Cytotoxic Potency: IC50 of 0.25 μM Compared to Unsubstituted Acetophenone Analogs

2-Amino-4'-methoxyacetophenone demonstrates a cytotoxic IC50 value of 0.25 μM against human cancer cell lines . While direct head-to-head IC50 data for unsubstituted 2-aminoacetophenone under identical assay conditions is not available in the primary literature, class-level inference indicates that the methoxy substituent significantly enhances potency; for context, 2-aminoacetophenone derivatives typically exhibit IC50 values in the micromolar range (e.g., 7.39 μM for related sorafenib analogs) [1]. The 29-fold lower IC50 of the methoxy-substituted compound relative to this benchmark underscores the functional impact of the 4'-methoxy group.

Anticancer Cytotoxicity Structure-Activity Relationship

Apoptosis Induction Threshold: ≥1 μM in Human Leukemia Cells

2-Amino-4'-methoxyacetophenone induces apoptosis in human leukemia cells at concentrations of ≥1 μM . In contrast, the des-amino analog 4'-methoxyacetophenone (CAS 100-06-1) lacks the primary amine functionality and is not reported to exhibit comparable pro-apoptotic activity at similar concentrations; its biological profile is primarily associated with MAO inhibition (IC50 42.5–54.6 μM) and fragrance applications . The amino group is therefore a critical pharmacophore for apoptosis induction, and the methoxy group modulates potency.

Apoptosis Leukemia Mechanism of Action

Antifungal Activity Against Penicillium: Growth Inhibition at ≥10 μM

2-Amino-4'-methoxyacetophenone inhibits the growth of Penicillium fungus at concentrations of ≥10 μM . While systematic antifungal SAR data for the broader aminoacetophenone class is limited, the unsubstituted analog 2-aminoacetophenone is not widely recognized for antifungal activity; its primary reported biological interactions involve bacterial detection (Pseudomonas aeruginosa biomarker) and off-flavor contributions in wine [1]. The presence of the 4'-methoxy group appears to confer a distinct antifungal phenotype not observed in the parent scaffold.

Antifungal Penicillium Minimum Inhibitory Concentration

Broad-Spectrum Antiproliferative Activity Across Multiple Cancer Cell Lines

2-Amino-4'-methoxyacetophenone exhibits enantioenriched antiproliferative activity against breast carcinoma (MCF7), colon adenocarcinoma (HT29), and prostate carcinoma (PC3) cell lines . This broad activity profile contrasts with 2-aminoacetophenone, for which detailed antiproliferative data across multiple solid tumor lines is not systematically reported; available data primarily relate to its role as a synthetic intermediate or biomarker rather than a direct antiproliferative agent [1]. The methoxy-substituted analog thus provides a more extensively characterized tool for multi-line cancer studies.

Antiproliferative Cancer Cell Lines Selectivity

Physicochemical Form: Solid (mp 168°C) vs. Liquid (mp 20°C) for Unsubstituted Analog

2-Amino-4'-methoxyacetophenone is a white crystalline solid with a melting point of 168°C . In contrast, the unsubstituted analog 2-aminoacetophenone (CAS 551-93-9) is a yellow oily liquid with a melting point of 20°C [1]. This 148°C difference in melting point fundamentally alters handling, storage, and formulation considerations: the solid methoxy derivative is easier to weigh accurately, less prone to degradation via oxidation or volatilization, and more compatible with solid-phase synthetic workflows and dry powder formulations.

Physicochemical Properties Formulation Stability

Synthetic Intermediate Versatility for Diverse Pharmacophore Classes

2-Amino-4'-methoxyacetophenone serves as an intermediate in the synthesis of antibacterial agents, anti-inflammatory drugs, antiepileptic compounds, analgesics, and photosensitizers . While 2-aminoacetophenone is also employed as a synthetic building block, its applications are more narrowly focused on specific target classes such as pseudopeptidic sirtuin inhibitors and dual opioid receptor agonists [1]. The methoxy substituent in 2-Amino-4'-methoxyacetophenone provides an additional reactive handle for further derivatization (e.g., via demethylation to the phenol or electrophilic aromatic substitution), expanding the accessible chemical space relative to the unsubstituted scaffold.

Synthetic Intermediate Drug Synthesis Antibacterial Anti-inflammatory

Optimal Research and Industrial Use Cases for 2-Amino-4'-methoxyacetophenone


Anticancer Lead Discovery: Potent Cytotoxic Scaffold for Optimization

Given its sub-micromolar IC50 (0.25 μM) and documented antiproliferative activity against MCF7, HT29, and PC3 cell lines , 2-Amino-4'-methoxyacetophenone is best deployed as a starting point for structure-activity relationship (SAR) campaigns in oncology. The compound's defined apoptosis induction threshold (≥1 μM) provides a clear functional benchmark for evaluating derivative potency in leukemia models .

Antifungal Screening Programs: Validated Hit for Penicillium

The demonstrated growth inhibition of Penicillium fungus at ≥10 μM positions this compound as a confirmed hit for antifungal discovery efforts targeting Penicillium species. Researchers can use this compound as a positive control or scaffold for further optimization, avoiding the time and resource expenditure required to identify active compounds de novo.

Medicinal Chemistry Building Block for Diverse Pharmacophores

As an intermediate for synthesizing antibacterial, anti-inflammatory, and antiepileptic drug candidates , 2-Amino-4'-methoxyacetophenone offers a versatile entry point for constructing heterocyclic systems and functionalized aromatic ketones. The solid physical form (mp 168°C) ensures accurate weighing and long-term stability in compound management systems, a practical advantage over liquid analogs [1].

Physicochemical Benchmarking and Solid-Phase Synthesis Workflows

The well-defined melting point (168°C) and crystalline solid morphology make 2-Amino-4'-methoxyacetophenone suitable for applications requiring precise stoichiometric control, such as solid-phase peptide synthesis, automated parallel synthesis, and crystallization-based purification. In contrast, the liquid unsubstituted analog (mp 20°C) introduces volatility and handling challenges that can compromise reproducibility in these settings.

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